11beta-PGF2alpha-EA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

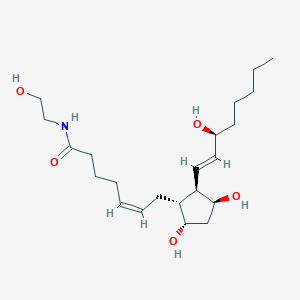

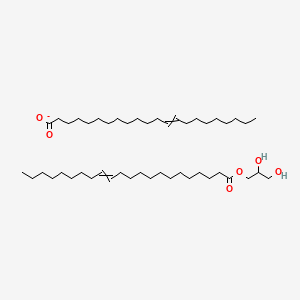

11beta-PGF2alpha-EA, also known as N-(9S,11S,15S-trihydroxy-5Z,13E-prostadienoyl)-ethanolamine, is a type of eicosanoid, which is a sub-class of fatty acyls . It is an active compound with an exact mass of 397.282824 and a molecular formula of C22H39NO5 .

Molecular Structure Analysis

The molecular structure of 11beta-PGF2alpha-EA can be represented by the SMILES string: [C@H]1(/C=C/C@@HCCCCC)C@@HCC@H[C@@H]1C/C=C\CCCC(=O)NCCO . This structure includes a single ring and 28 heavy atoms . The molecule has 5 hydrogen bond donors and 5 hydrogen bond acceptors .

Physical And Chemical Properties Analysis

11beta-PGF2alpha-EA has several calculated physicochemical properties. It has 28 heavy atoms, 1 ring, and 14 rotatable bonds . Its Van der Waals molecular volume is 423.83, and its topological polar surface area is 110.02 . It has a logP value of 3.50 and a molar refractivity of 113.12 .

科学的研究の応用

Biochemical Research

“11beta-PGF2alpha-EA” is a neutral lipid that is commonly used in biochemical research . It is often used in studies that require the use of prostaglandins, due to its unique chemical structure .

Synthesis of Prostaglandins

“11beta-PGF2alpha-EA” plays a crucial role in the synthesis of various prostaglandins . It has been used in the development of efficient and stereoselective synthesis of prostaglandins (PGs), which is of utmost importance due to their valuable medicinal applications .

Regulation of Cortisol Availability

Research has shown that “11beta-PGF2alpha-EA” can stimulate 11Beta-Hydroxysteroid Dehydrogenase 1 Enzyme Bioactivity and Protein Expression in Bovine Endometrial Stromal Cells . This suggests that it plays a role in regulating cortisol availability in target tissues .

Role in Reproductive Functions

“11beta-PGF2alpha-EA” has been found to have a significant role in female reproductive functions . It has been demonstrated that it can increase the bioactivity and protein expression of 11Beta-Hydroxysteroid Dehydrogenase 1 in bovine endometrium .

Prevention of Excessive Uterine Prostaglandin Production

Studies have suggested that “11beta-PGF2alpha-EA” may have a physiologically relevant role in preventing excessive uterine prostaglandin production in nonpregnant bovine endometrium .

Role in Biochemical Reactions

“11beta-PGF2alpha-EA” is involved in various biochemical reactions. For instance, it can stimulate the conversion rate of cortisone to cortisol in cultured endometrial stromal cells .

作用機序

Target of Action

The primary target of 11beta-PGF2alpha-EA is the Prostaglandin F2alpha (FP) receptor . This receptor is a G-protein-coupled receptor that is involved in various physiological processes, including the regulation of inflammation, smooth muscle contraction, and the induction of labor .

Mode of Action

11beta-PGF2alpha-EA interacts with its target, the FP receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the activation of phospholipase C, which in turn leads to an increase in intracellular calcium levels and the activation of protein kinase C .

Biochemical Pathways

The activation of the FP receptor by 11beta-PGF2alpha-EA affects several biochemical pathways. One of the key pathways is the arachidonic acid metabolic pathway . In this pathway, 11beta-PGF2alpha-EA is formed from prostaglandin D2 via the NADPH-dependent aldo-keto reductase PGF synthase .

Result of Action

The activation of the FP receptor by 11beta-PGF2alpha-EA leads to several molecular and cellular effects. For instance, it induces contraction of isolated cat iris sphincter and human bronchial smooth muscle . It also induces phosphorylation of ERK and CREB, and increases the viability of MCF-7 breast cancer cells stably expressing the FP receptor .

特性

IUPAC Name |

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVCLIRZZCGEMU-WMTHMIERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)

![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)

![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)